DL-Histidinol Dihydrochloride is a chemical compound that serves as an important intermediate in the biosynthesis of the amino acid L-histidine. This compound is classified as an organic nitrogen compound and falls under the category of aralkylamines. It is recognized for its potential applications in biochemical research and its role in metabolic pathways within various organisms.
DL-Histidinol Dihydrochloride can be sourced from various chemical suppliers and is often produced through synthetic methods in laboratory settings. It is also found in certain biological systems as a metabolic intermediate, particularly in bacteria such as Escherichia coli.
DL-Histidinol Dihydrochloride can be synthesized through various methods, primarily involving the enzymatic conversion of L-histidine or via chemical synthesis routes that include the reduction of imidazole derivatives.
DL-Histidinol Dihydrochloride features a complex molecular structure characterized by a hydroxyl group and an imidazole ring attached to a propanol backbone.
The structural representation indicates the presence of both aliphatic and aromatic components, which contribute to its reactivity and biological activity.
DL-Histidinol Dihydrochloride participates in several biochemical reactions, primarily related to amino acid metabolism.
The mechanism of action for DL-Histidinol Dihydrochloride primarily involves its role as a substrate for enzymes that facilitate its conversion into L-histidine.
Relevant data indicate that DL-Histidinol Dihydrochloride maintains its integrity under standard laboratory conditions but should be stored properly to prevent hydrolysis or oxidation.
DL-Histidinol Dihydrochloride is utilized extensively in biochemical research and pharmaceutical development:
DL-Histidinol dihydrochloride (CAS 1596-64-1) is a racemic mixture of the chiral intermediate that plays a critical role in the terminal steps of L-histidine biosynthesis across biological kingdoms. In prokaryotes such as Escherichia coli and Salmonella typhimurium, histidinol is produced through a conserved eight-step enzymatic pathway originating from 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP. The pathway features remarkable gene organization where all required genes (hisGDCBHAFI) form a single operon under coordinated transcriptional control, enabling efficient response to cellular histidine levels through attenuation mechanisms [7].
Eukaryotic systems exhibit compartmentalized biosynthesis, with plants like cabbage (Brassica oleracea) synthesizing histidinol primarily in chloroplasts. The biosynthetic precursor L-histidinol phosphate undergoes dephosphorylation by a dual-function histidinol-phosphatase (coded by hisB in bacteria) to yield free histidinol. Crucially, histidinol serves as the immediate precursor for the final oxidation step to histidine, making it an essential metabolic junction point in the pathway [4]. Unlike prokaryotes, eukaryotic histidine biosynthesis genes (HIS1-7 in Saccharomyces cerevisiae) are scattered throughout the genome yet retain coordinated expression through transcriptional regulators responsive to amino acid availability.
Table 1: Comparative Histidinol Integration in Biosynthetic Pathways
Organism Type | Gene Organization | Cellular Localization | Regulatory Mechanism |
---|---|---|---|
Prokaryotes (e.g., E. coli) | Single his operon | Cytoplasm | Transcriptional attenuation by histidyl-tRNA charging |
Lower Eukaryotes (e.g., S. cerevisiae) | Scattered HIS genes | Cytoplasm | General amino acid control (GAAC) system |
Plants (e.g., cabbage) | Nuclear-encoded genes | Chloroplast | Light-dependent transcription factors |
Histidinol dehydrogenase (HDH; EC 1.1.1.23) catalyzes the NAD⁺-dependent, four-electron oxidation of L-histidinol to L-histidine via a covalent thioester intermediate, representing one of the most complex dehydrogenase reactions known. Structural analyses of E. coli HDH reveal a homodimeric zinc metalloenzyme (each monomer ~214.10 Da) with each subunit containing four domains displaying an incomplete Rossmann fold, suggesting ancient gene duplication [8]. The reaction mechanism proceeds through two discrete steps:
The enzyme employs a catalytic zinc ion coordinated by Gln259, His262, Asp360, and His419 (from the adjacent monomer), which polarizes the substrate's hydroxyl group for efficient oxidation. HDH exhibits absolute stereospecificity for L-histidinol, explaining the biological relevance of the L-enantiomer in DL-histidinol dihydrochloride preparations. Preceding this step, histidinol phosphatase (coded by hisB in bacteria) removes the phosphate group from histidinol phosphate through a magnesium-dependent hydrolysis, employing a β-sheet sandwich fold that positions the phosphate for nucleophilic attack [7].
Histidinol's accumulation and metabolism serve as sensitive indicators of cellular metabolic status during amino acid stress. Studies employing DL-histidinol dihydrochloride reveal that histidine auxotrophy induces compensatory upregulation of histidine biosynthetic enzymes. In E. coli, histidine starvation triggers attenuation relief of the his operon, increasing pathway flux up to 20-fold within minutes [7].
Cancer research models demonstrate that histidinol modulates chemotherapeutic efficacy under amino acid deprivation. In Ehrlich Ascites Carcinoma (EAC) cells, 4 mM DL-histidinol dihydrochloride potentiates doxorubicin cytotoxicity by 50% (IC₅₀ reduced from 0.2 μg/ml to 0.1 μg/ml) through selective protein synthesis inhibition in malignant cells. This occurs via competitive inhibition of histidyl-tRNA synthetase, depleting charged tRNAᴴⁱˢ pools and activating amino acid stress response pathways [1] [9]. The metabolic shift redirects resources from proliferation to survival, sensitizing tumors to chemotherapeutic agents while sparing normal tissues.
Table 2: Metabolic Effects of Histidinol Under Nutrient Stress
Stress Condition | Model System | Histidinol Effect | Mechanistic Insight |
---|---|---|---|
Histidine deprivation | E. coli K-12 | 20-fold increase in his operon expression | Relieves transcriptional attenuation |
Combined chemo-deprivation | EAC tumor cells | 50% reduction in doxorubicin IC₅₀ | Inhibits histidyl-tRNA synthetase; arrests protein synthesis |
Amino acid imbalance | HepG2 cells | GCN2 kinase activation | Induces integrated stress response (ISR) via eIF2α phosphorylation |
The histidinol dehydrogenase enzyme exhibits remarkable sequence conservation spanning bacteria, archaea, fungi, and plants, reflecting its fundamental metabolic role. Comparative studies of HDH from bacilli growing at temperatures ranging from 5°C (psychrophiles) to 90°C (extreme thermophiles) reveal conserved catalytic residues and nearly identical affinities for histidinol (Kₘ ≈ 48 μM) and NAD⁺ (Kₘ ≈ 0.2 mM), despite divergent thermal optima ranging from 25°C to 85-92°C [3]. This indicates that substrate recognition motifs are evolutionarily constrained, while peripheral sequences adapt to environmental extremes.
Structural alignment shows 51% identity between cabbage HDH and the Saccharomyces cerevisiae HIS4C gene product, and 49% identity with E. coli HDH. Plant HDH contains an N-terminal chloroplast transit peptide (31 amino acids) that is cleaved to yield the mature 47.5 kDa enzyme. Functional complementation experiments demonstrate cross-kingdom conservation: expression of cabbage HDH cDNA in his-deficient E. coli restores histidine prototrophy when supplemented with histidinol [4]. Archaeal HDH orthologs in Pyrococcus furiosus retain the characteristic zinc coordination geometry despite divergent quaternary structures, suggesting the catalytic mechanism was fixed early in evolution.
The persistence of histidinol-dependent pathways in free-living organisms contrasts with its loss in mammals, which obtain histidine nutritionally. This evolutionary trajectory positions histidinol metabolism as an attractive target for anti-infective agents and herbicide development, leveraging pathway differences between taxa. The high conservation of the histidinol-binding pocket across pathogens further validates it as a target for broad-spectrum inhibitors [3] [8].
Table 3: Evolutionary Conservation of Histidinol Dehydrogenase
Taxonomic Group | Sequence Identity vs. E. coli HDH | Optimal Temperature (°C) | Unique Structural Features |
---|---|---|---|
Bacilli (Psychrophilic) | ~85% | 25 | Increased surface loops; reduced proline content |
Bacilli (Thermophilic) | ~82% | 85-92 | Ionic networks; hydrophobic core packing |
Saccharomyces cerevisiae | 49% | 30-37 | Cytoplasmic localization signals |
Brassica oleracea | 49% | 35-40 | N-terminal chloroplast transit peptide |
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